molecular formula C7H9ClN2O B12969892 2-chloro-5-methoxy-N-methylpyridin-3-amine

2-chloro-5-methoxy-N-methylpyridin-3-amine

Cat. No.: B12969892
M. Wt: 172.61 g/mol
InChI Key: OGABKGTWUXOUCI-UHFFFAOYSA-N
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Description

2-chloro-5-methoxy-N-methylpyridin-3-amine is an organic compound with the molecular formula C7H9ClN2O It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-methoxy-N-methylpyridin-3-amine typically involves the chlorination of 5-methoxypyridine followed by N-methylation. One common method involves the reaction of 5-methoxypyridine with thionyl chloride to introduce the chlorine atom at the 2-position. The resulting 2-chloro-5-methoxypyridine is then subjected to N-methylation using methyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-5-methoxy-N-methylpyridin-3-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The compound can undergo reduction reactions to form different derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.

    Oxidation Reactions: Products include aldehydes, acids, or ketones.

    Reduction Reactions: Products include reduced derivatives of the original compound.

Scientific Research Applications

2-chloro-5-methoxy-N-methylpyridin-3-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-5-methoxy-N-methylpyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-5-methoxypyridine
  • 5-chloro-2-methoxypyridine
  • 2-chloro-5-methylpyridine

Comparison

2-chloro-5-methoxy-N-methylpyridin-3-amine is unique due to the presence of both a chlorine atom and a methoxy group on the pyridine ring, along with an N-methyl group. This combination of functional groups imparts distinct chemical properties and reactivity compared to its analogs. For example, the N-methyl group can influence the compound’s solubility and its ability to interact with biological targets.

Properties

Molecular Formula

C7H9ClN2O

Molecular Weight

172.61 g/mol

IUPAC Name

2-chloro-5-methoxy-N-methylpyridin-3-amine

InChI

InChI=1S/C7H9ClN2O/c1-9-6-3-5(11-2)4-10-7(6)8/h3-4,9H,1-2H3

InChI Key

OGABKGTWUXOUCI-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(N=CC(=C1)OC)Cl

Origin of Product

United States

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